molecular formula C12H7Cl2N3 B3121777 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole CAS No. 293292-36-1

1-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Cat. No.: B3121777
CAS No.: 293292-36-1
M. Wt: 264.11 g/mol
InChI Key: FGNVVUMUTWAJAL-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Indole (B1671886) Scaffolds in Modern Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govresearchgate.net This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents. nih.govresearchgate.net The structural versatility of the pyrimidine ring allows for substitutions at various positions, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govwuxiapptec.com Several FDA-approved drugs, such as 5-fluorouracil (B62378) (anticancer) and zidovudine (B1683550) (antiviral), incorporate the pyrimidine motif, underscoring its therapeutic importance. nih.gov

Similarly, the indole scaffold is a ubiquitous and "privileged" structure in medicinal chemistry, found in a vast number of natural products and synthetic drugs. researchgate.netbldpharm.com This bicyclic aromatic heterocycle is a key component of the amino acid tryptophan and neurotransmitters like serotonin. researchgate.net Its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions has led to the development of indole-containing drugs with diverse applications, including anti-inflammatory agents (e.g., indomethacin), anticancer drugs (e.g., vinca (B1221190) alkaloids), and antimigraine agents (triptans). wuxiapptec.com

The hybridization of these two powerful pharmacophores, pyrimidine and indole, has been a productive strategy in the quest for novel drug candidates with enhanced efficacy and unique mechanisms of action. wuxiapptec.com

Overview of Dichloropyrimidine and Indole Motifs in Bioactive Heterocyclic Compounds

The introduction of chlorine atoms onto the pyrimidine ring, as seen in dichloropyrimidine moieties, significantly influences the molecule's chemical reactivity and biological activity. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions, which allows for the straightforward introduction of various functional groups to fine-tune the compound's properties. nih.gov 2,4-Dichloropyrimidine (B19661) and its isomers are common starting materials in the synthesis of a wide range of substituted pyrimidines. nih.gov The regioselectivity of these substitution reactions is a subject of considerable study, often influenced by the electronic and steric environment of the pyrimidine ring. wuxiapptec.comnih.gov

When coupled with an indole motif, the dichloropyrimidine unit serves as a versatile anchor for creating libraries of compounds for biological screening. The resulting dichloropyrimidine-indole conjugates have been investigated for various therapeutic applications. For instance, compounds bearing the 3-(pyrimidin-4-yl)-1H-indole scaffold have shown promise as kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways often dysregulated in diseases like cancer. myskinrecipes.com The chlorine atoms on the pyrimidine ring can be selectively displaced to introduce different substituents, enabling the optimization of binding affinity and selectivity for specific kinase targets.

Research Trajectory and Scientific Interest in 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole

While extensive research has been conducted on pyrimidine-indole hybrids, specific published studies focusing exclusively on the synthesis, characterization, and biological evaluation of this compound are limited in the public domain. However, the scientific interest in this particular compound can be inferred from its availability from commercial chemical suppliers, where it is often listed as a building block or intermediate for chemical synthesis. bldpharm.com

The primary interest in this molecule likely stems from its potential as a precursor for the synthesis of more complex derivatives, particularly in the field of kinase inhibitor discovery. The 2,5-dichloro substitution pattern on the pyrimidine ring offers two reactive sites for nucleophilic displacement. This allows for the sequential and regioselective introduction of different chemical moieties, a key strategy in building libraries of compounds for structure-activity relationship (SAR) studies.

The N-arylation of indole with a dichloropyrimidine core, as seen in the title compound, is a known strategy to create scaffolds for targeting various protein kinases. The specific regioisomer, with the pyrimidine attached to the indole nitrogen (N1), directs the pyrimidine moiety into a different spatial orientation compared to C3-substituted isomers, potentially leading to interactions with different amino acid residues within a kinase's ATP-binding pocket.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-7-15-12(14)16-11(9)17-6-5-8-3-1-2-4-10(8)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVVUMUTWAJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC(=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743559
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293292-36-1
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 2,5 Dichloropyrimidin 4 Yl 1h Indole

Established Synthetic Pathways for 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole

The formation of a direct linkage between an indole (B1671886) nitrogen and a pyrimidine (B1678525) carbon is a common strategy for creating such hybrid molecules. The established pathways generally involve the reaction of an indole precursor with a suitably functionalized pyrimidine.

Precursor Chemistry and Starting Materials for Indole-Pyrimidinyl Linkages

The synthesis of this compound and related compounds relies on the availability of key precursors for both the indole and pyrimidine rings.

Indole Precursors: The primary starting material for the indole portion is typically indole itself or its derivatives. The indole ring is a π-excessive aromatic compound, making it susceptible to various electrophilic substitution reactions. richmond.edu For N-substituted indoles, the indole nitrogen acts as a nucleophile. Common indole precursors in organic synthesis include:

Indole: The parent heterocycle.

Indole-3-carbaldehyde: A versatile precursor used in reactions like the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to form pyrimidines. researchgate.netymerdigital.com

3-Acetyl Indole: Another commercially available reagent that can be used to generate key intermediates for pyrimidine synthesis. richmond.edu

L-tryptophan: A naturally occurring amino acid that serves as a precursor in the biosynthesis of many indole alkaloids. nih.gov

Pyrimidine Precursors: The pyrimidine portion is typically a highly functionalized ring that can undergo nucleophilic substitution. For the target compound, a di-chlorosubstituted pyrimidine is essential. Key pyrimidine precursors include:

2,4-Dichloropyrimidine (B19661): A common starting material for the synthesis of 4-substituted pyrimidines. nih.gov

4,6-Dichloropyrimidine: Used in the synthesis of N6-substituted 8-azapurine (B62227) derivatives. nih.gov

2-Amino-4,6-dichloropyrimidine: A versatile intermediate for further functionalization. nih.gov

2,4,6-trichloropyrimidine: A highly reactive precursor for sequential nucleophilic substitutions.

The following table summarizes the key precursors for indole-pyrimidinyl linkages.

Precursor TypeExamplesRole in Synthesis
Indole Indole, Indole-3-carbaldehyde, 3-Acetyl IndoleProvides the indole moiety; the indole nitrogen acts as a nucleophile.
Pyrimidine 2,4-Dichloropyrimidine, 4,6-Dichloropyrimidine, 2,4,5,6-tetrachloropyrimidineProvides the pyrimidine scaffold; susceptible to nucleophilic aromatic substitution.
Reagents Sodium hydride (NaH), Potassium carbonate (K2CO3), Triethylamine (TEA)Bases used to deprotonate the indole nitrogen, enhancing its nucleophilicity.
Solvents Dimethylformamide (DMF), Dioxane, EthanolProvide the medium for the reaction.

Reaction Mechanisms and Conditions for Target Compound Formation

The formation of the C-N bond between the indole and pyrimidine rings is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The general mechanism involves the attack of the deprotonated indole nitrogen (indolide anion) on the electron-deficient pyrimidine ring, followed by the displacement of a leaving group, typically a halide.

A plausible synthetic route to this compound would involve the reaction of indole with 2,4,5-trichloropyrimidine. The reaction conditions would be critical to control the regioselectivity of the substitution.

General Reaction Scheme:

Deprotonation of Indole: Indole is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF). This generates the highly nucleophilic indolide anion.

Nucleophilic Attack: The indolide anion then attacks one of the electrophilic carbon atoms of the dichloropyrimidine ring. In the case of 2,4,5-trichloropyrimidine, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position.

Displacement of Leaving Group: The attack is followed by the elimination of a chloride ion, leading to the formation of the desired product.

A similar reaction has been reported for the synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole, where 1-methylindole (B147185) is reacted with 2,4-dichloropyrimidine in the presence of anhydrous aluminum chloride. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the title compound allows for the exploration of structure-activity relationships. Modifications can be made to both the pyrimidine and indole rings.

Modification Strategies on the Pyrimidine Ring (e.g., halogenation, amination)

The dichloropyrimidine ring of the target compound is ripe for further functionalization via nucleophilic aromatic substitution.

Amination: The chlorine atoms on the pyrimidine ring can be sequentially replaced by various amines. For instance, reaction with a primary or secondary amine can lead to the formation of mono- or di-amino substituted derivatives. The reaction of 3-(2-chloropyrimidin-4-yl)-1-methylindole with various anilines has been reported to yield N-aryl-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amines. nih.gov

Halogenation: While the starting pyrimidine is already halogenated, further halogenation is a possibility, though less common than substitution reactions.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) can replace the chloro groups with alkoxy groups. mdpi.com

The following table provides examples of modification strategies on the pyrimidine ring.

Reaction TypeReagents and ConditionsProduct Type
Amination Primary/secondary amines, base (e.g., triethylamine), solvent (e.g., dioxane), heatAmino-substituted indole-pyrimidines
Alkoxylation Sodium alkoxide in the corresponding alcoholAlkoxy-substituted indole-pyrimidines
Thiolation Sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysisThio-substituted indole-pyrimidines

Derivatization Approaches on the Indole Moiety (e.g., N-substitution, ring functionalization)

The indole ring also offers several positions for derivatization.

N-Substitution: If the starting material is indole itself, the nitrogen can be alkylated or acylated. This is often done prior to coupling with the pyrimidine ring.

Ring Functionalization: Electrophilic substitution reactions can occur at the C3 position of the indole ring if it is unsubstituted. If the C3 position is blocked, substitution may occur at other positions. The Vilsmeier-Haack reaction, for example, can introduce a formyl group at the C3 position. researchgate.net

Multi-step Organic Synthesis and Convergent Synthesis Strategies

For example, a functionalized indole can be prepared through a Fischer indole synthesis, while a substituted pyrimidine can be built up from a β-dicarbonyl compound and a guanidine (B92328) or urea (B33335) derivative. richmond.edunih.gov These two advanced intermediates can then be coupled to form the final product. One-pot multi-step syntheses are also being developed to improve efficiency. mdpi.comtue.nl

Exploration of Biological Activities and Pharmacological Mechanisms of 1 2,5 Dichloropyrimidin 4 Yl 1h Indole and Its Analogues

Anticancer Potential and Cellular Pathway Modulation

The fusion of indole (B1671886) and pyrimidine (B1678525) heterocycles has given rise to a class of molecules with potent antiproliferative properties. Their anticancer effects are often attributed to the inhibition of protein kinases that are dysregulated in tumor cells, leading to the disruption of cell cycle progression, proliferation, and survival signals.

Inhibition of Cyclin-Dependent Kinases (CDKs), with emphasis on CDK7

Cyclin-dependent kinases (CDKs) are critical for regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. The 2,4-diaminopyrimidine (B92962) and 2-anilinopyrimidine scaffolds, which are structurally related to the core of 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole, are known to be effective CDK inhibitors. CDK7, in particular, is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.

Analogues built upon a dichloropyrimidine framework have been investigated for their CDK inhibitory potential. For instance, the intermediate 2,5-Dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine was utilized in the synthesis of potent CDK2 inhibitors. While direct inhibitory data for this compound against CDK7 is not extensively documented, the activity of related pyrimidine derivatives suggests its potential as a CDK inhibitor. For example, certain 2-anilinopyrimidine derivatives have demonstrated potent inhibition of CDK7, with IC50 values in the sub-micromolar range. The mechanism involves competitive binding at the ATP pocket of the kinase, leading to a halt in cell cycle progression.

Table 1: CDK Inhibitory Activity of Representative Pyrimidine Analogues

Compound Class Target Kinase IC50 (µM) Reference
2-Anilinopyrimidine derivative (5f) CDK7 0.479
2,4-Diaminopyrimidine derivative (22) CDK7 0.0072
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) CDK2 0.005

Modulation of Epidermal Growth Factor Receptor (EGFR) Activity

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of numerous cancers. The indole-pyrimidine scaffold is a key feature in several EGFR inhibitors. Although direct studies on this compound are limited, related 4-indole-2-arylaminopyrimidine derivatives have been developed based on the structure of known EGFR inhibitors. These compounds are designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. Certain 4-aryl-N-phenylpyrimidin-2-amine analogues have shown potent EGFR kinase inhibition with IC50 values in the nanomolar range. This highlights the potential of the indole-pyrimidine core in designing next-generation EGFR inhibitors.

Investigation of Other Kinase Targets (e.g., WEE1, Aurora Kinases, SYK, DYRK1A, CLK1, FLT3)

The therapeutic utility of indole-pyrimidine compounds extends beyond CDKs and EGFR. Kinase inhibitor development often involves screening against a broad panel of kinases to determine selectivity and identify new potential targets. Fused pyrimido-indole isomers have been evaluated against a panel of Ser/Thr kinases, revealing inhibitory activity against targets such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). For example, a 6-nitro-5H-pyrimido[5,4-b]indol-4-amine analogue (compound 2a in the study) showed an IC50 value of 7.6 μM against DYRK1A.

Other kinases implicated in cancer, such as WEE1 and Aurora Kinases, are plausible targets for this chemical class, as they play crucial roles in cell cycle checkpoints and mitosis. While direct evidence for this compound is pending, the broad applicability of the pyrazole-based kinase inhibitors, another related heterocyclic scaffold, suggests that a diverse kinase inhibitory profile is possible.

Table 2: Inhibitory Activity of a Pyrimido-Indole Analogue Against Other Kinases

Compound Class Target Kinase IC50 (µM) Reference
Pyrimido[5,4-b]indol-4-amine (analogue 2a) DYRK1A 7.6
Pyrimido[5,4-b]indol-4-amine (analogue 2a) CK1δ/ε >10
Pyrimido[5,4-b]indol-4-amine (analogue 2a) CDK5/p25 >10

Mechanisms of Action in Cellular Proliferation Control (e.g., microtubule destabilization, cell cycle regulation)

The primary mechanism by which kinase inhibitors like this compound analogues control cellular proliferation is through the induction of cell cycle arrest. By inhibiting CDKs, these compounds can prevent cells from transitioning through critical checkpoints, such as the G1/S or G2/M phases. For example, treatment of cancer cell lines with potent CDK7 inhibitors leads to G1/S phase arrest and subsequent apoptosis.

Beyond kinase inhibition, some indole derivatives exert their antiproliferative effects by interfering with the microtubule network, which is essential for cell division. Certain indole/1,2,4-triazole (B32235) hybrids have been identified as potent inhibitors of tubulin polymerization. While this mechanism is distinct from kinase inhibition, it represents another avenue through which indole-containing compounds can control cancer cell growth, ultimately leading to mitotic catastrophe and apoptosis.

Antimicrobial Efficacy

The indole nucleus is a common motif in natural and synthetic compounds possessing antimicrobial properties. Its combination with other heterocyclic systems, such as pyrimidine, can lead to compounds with a broad spectrum of activity against various pathogens.

Spectrum of Antibacterial Activity

Derivatives containing the indole scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on indole-1,2,4-triazole conjugates revealed good to moderate activity against Gram-negative strains, with minimum inhibitory concentration (MIC) values often in the range of 250 µg/mL. More potent activity has been observed in indole diketopiperazine alkaloids, where certain compounds exhibited MIC values in the low micromolar range (0.90–9.23 μM) against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.

The antibacterial mechanism of such compounds can vary, but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. The specific antibacterial profile of this compound remains to be fully elucidated, but the rich history of related indole and pyrimidine compounds suggests it is a promising area for investigation.

Table 3: Antibacterial Activity of Representative Indole Analogues

Compound Class Bacterial Strain MIC (µM) Reference
Indole Diketopiperazine (3b) S. aureus 0.98
Indole Diketopiperazine (3b) B. subtilis 0.98
Indole Diketopiperazine (3b) P. aeruginosa 1.95
Indole Diketopiperazine (3b) E. coli 3.91

Antifungal Investigations

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. tsijournals.com Derivatives of the indole-pyrimidine scaffold have demonstrated notable in vitro activity against various fungal species.

Research has shown that certain indolyl-2-thiopyrimidines exhibit activity against Candida albicans. japsonline.com Specifically, compounds such as 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile and 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been identified as active against this opportunistic pathogen. japsonline.com Further studies on novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have also shown significant antifungal activity against plant pathogenic fungi. researchgate.net For instance, one such derivative, referred to as W12, displayed excellent bioactivity against Sclerotinia sclerotiorum and Phomopsis sp., with EC50 values of 0.70 and 3.84 μg/mL, respectively. researchgate.net These values indicate a higher potency than the control drug, azoxystrobin. researchgate.net

Another study synthesized 1H-Indole-4,7-diones and found they generally showed good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov Similarly, novel pyrimidine derivatives containing an amide moiety have been investigated. frontiersin.org Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.org

The hybridization of indole and 1,2,4-triazole moieties has also yielded compounds with potent antifungal properties. mdpi.com Many of these hybrid compounds demonstrated significant activity against Candida tropicalis, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL. mdpi.com One particular compound, 6f , was found to be the most potent against Candida albicans with an MIC of 2 µg/mL. mdpi.com

Table 1: Antifungal Activity of Selected Indole-Pyrimidine Analogues

Compound Fungal Strain Activity Metric Value Reference
W12 Sclerotinia sclerotiorum EC50 0.70 μg/mL researchgate.net
W12 Phomopsis sp. EC50 3.84 μg/mL researchgate.net
5o Phomopsis sp. EC50 10.5 μg/mL frontiersin.org
6f Candida albicans MIC 2 µg/mL mdpi.com
Various Candida tropicalis MIC 2 µg/mL mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB) remains a significant global health threat, and the indole nucleus is a common feature in many compounds with anti-tubercular properties. nih.gov The gut microbiota metabolite indole propionic acid, for example, has been shown to inhibit the growth of Mycobacterium tuberculosis (MTB) both in vitro and in vivo. nih.gov

A diverse range of functionalized indole derivatives have demonstrated anti-tubercular activities. nih.gov These include indole-based alkaloids, simple indoles, and fused indoles. nih.gov While the precise mechanism of action for many of these derivatives is still under investigation, some have been found to target specific cellular processes in MTB. nih.gov For instance, a series of indoleamides have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis by targeting the mycolic acid transporter MmpL3. cornell.edunih.gov A single mutation in the mmpL3 gene was found to confer high resistance to this class of compounds, highlighting its specific target. nih.gov

Furthermore, pyrimidine derivatives have also gained attention as potential anti-TB agents, with some compounds entering clinical trials. nih.govucl.ac.uk The combination of the indole and pyrimidine scaffolds, therefore, represents a promising strategy for the development of novel anti-tubercular drugs.

Anti-Malarial Activity and Parasitic Targets

The fight against malaria requires the development of new drugs that can target different stages of the Plasmodium parasite's lifecycle. malariaworld.org Indole-pyrimidine derivatives have emerged as a promising class of compounds in this area.

Calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum, such as PfCDPK1 and PfCDPK4, are considered potential targets for transmission-blocking antimalarial drugs. nih.gov A series of pyrrolo[2,3-d]pyrimidines, which are structurally related to the indole-pyrimidine core, were designed as "bumped kinase inhibitors" to target these enzymes. nih.govmalariaworld.org Several of these compounds displayed promising in vitro inhibitory activity against both PfCDPK1 and PfCDPK4. nih.govmalariaworld.org Specifically, some derivatives showed IC50 values in the range of 0.210–0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1. nih.gov

A crucial aspect of drug development is ensuring that the compound is selective for the pathogen's cells over the host's cells. Studies on bumped kinase inhibitors containing a pyrazolo[3,4-d]pyrimidine scaffold have shown that they can selectively and potently inhibit PfCDPK1 and PfCDPK4 without being toxic to mammalian cells. nih.gov This selectivity is a key advantage for their potential development as antimalarial drugs. Similarly, research on indole derivatives containing 1,3,4-thiadiazole has highlighted their potential as selective antifungal agents. researchgate.net

Other Therapeutic Areas of Investigation (e.g., anti-inflammatory, antiparkinsonian)

Beyond their antimicrobial and antiparasitic activities, indole-pyrimidine analogues have been explored for other therapeutic applications.

Anti-inflammatory Activity: Microglia-mediated neuroinflammation is a key factor in ischemic stroke. nih.gov A series of novel indole and indazole-piperazine pyrimidine derivatives have been designed and synthesized for their anti-neuroinflammatory and neuroprotective activities. nih.gov One compound, 5j , was found to be a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC50 values of 92.54 nM and 41.86 nM, respectively. nih.gov This compound also significantly reduced the release of inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.gov Another study focused on 4-indolyl-2-arylaminopyrimidine derivatives for acute lung injury, with some compounds showing significant inhibition of IL-6 and IL-8 release in lipopolysaccharide (LPS)-induced human bronchial epithelial cells. nih.gov

Antiparkinsonian Activity: Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.gov The selective inhibition of monoamine oxidase B (MAO-B) is a recognized therapeutic strategy. mdpi.com A synthesized compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, demonstrated notable and selective inhibition of human MAO-B with an IC50 value of 0.036 μM, suggesting its potential as a candidate for developing treatments for neurodegenerative disorders like Parkinson's disease. mdpi.com Additionally, indole derivatives have been investigated for their ability to protect dopaminergic neurons from neurotoxicity by up-regulating pathways involved in cellular defense against oxidative stress. mdpi.com

Table 2: Investigational Therapeutic Activities of Selected Analogues

Compound/Derivative Class Therapeutic Area Target/Mechanism Key Finding Reference
5j (Indole-piperazine pyrimidine) Anti-inflammatory (Ischemic Stroke) COX-2/5-LOX inhibition IC50 = 92.54 nM (COX-2), 41.86 nM (5-LOX) nih.gov
4-indolyl-2-arylaminopyrimidines Anti-inflammatory (Acute Lung Injury) Inhibition of IL-6 & IL-8 Significant reduction in inflammatory cytokine release nih.gov
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Antiparkinsonian MAO-B Inhibition IC50 = 0.036 μM for MAO-B mdpi.com
NC001-8 (Indole derivative) Antiparkinsonian NRF2/NQO1 up-regulation Protects dopaminergic neurons from neurotoxicity mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2,5 Dichloropyrimidin 4 Yl 1h Indole Derivatives

Identification of Key Structural Features for Enhanced Potency

The fundamental architecture of 1-(pyrimidin-4-yl)-1H-indole derivatives provides a robust framework for interaction with various biological targets. The indole (B1671886) ring, a common element in many natural and synthetic bioactive molecules, often serves as a crucial recognition motif, capable of engaging in hydrophobic, pi-stacking, and hydrogen bonding interactions within protein binding sites. chula.ac.thresearchgate.net The nitrogen atom of the indole can act as a hydrogen bond donor, a feature that can be modulated by substitution at the N1 position.

The pyrimidine (B1678525) ring is not merely a structural linker but an active contributor to the molecule's pharmacodynamic profile. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, which is a critical feature for anchoring the molecule to its biological target. acs.org Furthermore, the pyrimidine core serves as a versatile scaffold, allowing for the introduction of various substituents at its 2, 5, and 6 positions to fine-tune the electronic properties, solubility, and metabolic stability of the compound. The direct linkage between the indole nitrogen and the pyrimidine C4 position establishes a specific, relatively rigid orientation of the two aromatic systems, which is often a determining factor for potent biological activity.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of the 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole scaffold can be systematically optimized by modifying its peripheral chemical groups. These modifications influence the molecule's affinity for its target, as well as its pharmacokinetic properties.

The 2,5-dichloro substitution on the pyrimidine ring of the parent compound is a critical starting point for SAR studies. Halogens, particularly chlorine, are known to modulate the electronic character of the aromatic ring and can enhance binding affinity through halogen bonding. They can also improve metabolic stability and membrane permeability.

Studies on related pyrimidine-containing scaffolds have shown that the nature and position of substituents are paramount. For instance, in a series of indazole-pyrimidine derivatives, the presence of a fluorine atom at the C5 position of the pyrimidine ring was found to accelerate reaction times and improve yields, likely due to its strong electron-withdrawing effect. nih.gov Research on 4-indolyl-2-arylaminopyrimidine derivatives highlights the importance of the C2 position, where aromatic amination is a key step in synthesis, indicating its accessibility for modification. nih.gov In one study, a dichloro-substituted indolyl-pyrimidine analog demonstrated potent anticancer activity against multiple cell lines, underscoring the potential benefit of this substitution pattern. researchgate.net

Table 1: Effect of Pyrimidine Core Substitutions on Biological Activity in Related Scaffolds

ScaffoldSubstitution on PyrimidineBiological ActivityReference
Indolyl-pyrimidineDichloro-substitutionPotent anticancer activity (IC50 = 5.02 - 6.60 µM) researchgate.net
Indazole-pyrimidineC5-FluoroImproved reaction yield and rate nih.gov
4-Indolyl-pyrimidineC2-ArylaminoEssential for anti-inflammatory activity nih.gov

The indole nucleus offers multiple positions for substitution (N1, C2, C3, C5, C6, C7), each providing a vector to explore the chemical space around the core scaffold. researchgate.net Modifications can influence not only target binding but also solubility and other drug-like properties.

In studies of osimertinib, a drug featuring an indole-pyrimidine core, structural modifications on the indole ring were explored to generate novel derivatives with potent antitumor activity. nih.govnih.gov Similarly, research on 2-pyrimidinylindole derivatives as anti-obesity agents involved creating a library of compounds with different substituents on the indole ring to establish a clear SAR. nih.gov For instance, the introduction of morpholine and thiomorpholine moieties into indole-pyrimidine hybrids led to compounds with significant antiproliferative activity, with one of the most potent compounds showing an IC50 value of 0.29 µM against the MCF-7 cancer cell line. nih.gov Another study found that the placement of an indole moiety on a pyrimidine diamine scaffold could drive selectivity toward butyrylcholinesterase (BChE) inhibition. acs.org

Table 2: Influence of Indole Ring Modifications on Anticancer Activity of Indole-Pyrimidine Hybrids

CompoundIndole ModificationActivity (IC50 against HeLa)Activity (IC50 against MCF-7)Reference
Lead Compound 1Unspecified19.79 µM13.92 µM nih.gov
Compound 14Thiomorpholine moiety2.51 µM3.53 µM nih.gov
Compound 15Morpholine moiety4.04 µM0.29 µM nih.gov

For the this compound scaffold, the "linker" is the direct covalent bond between the indole N1 and the pyrimidine C4. This direct attachment creates a constrained conformation that is often crucial for biological activity. While extensive research has focused on decorating the indole and pyrimidine rings, the exploration of inserting or modifying linkers in this specific class is less common.

In related but distinct chemical series, the introduction of linkers has been shown to be a viable strategy. For example, studies on indole/1,2,4-triazole (B32235) hybrids have explored thio-ethanone linkers to connect the heterocyclic cores to other aromatic groups. mdpi.com However, for the indolyl-pyrimidine class, the prevailing design strategy maintains the direct fusion of the two rings, suggesting that the specific spatial relationship it enforces is a key determinant of potency. Future work could explore the introduction of short, rigid linkers to subtly alter this spatial arrangement and probe for new interactions with biological targets.

Rational Drug Design Strategies Based on SAR Insights

The accumulated SAR data provides a roadmap for the rational design of next-generation this compound derivatives. researchgate.net A primary strategy involves leveraging computational tools, such as molecular docking, to visualize how derivatives bind to a specific protein target. researchgate.net This in-silico approach can predict which substitutions are most likely to enhance binding affinity and can guide synthetic efforts, saving time and resources. nih.gov

Key rational design strategies include:

Bioisosteric Replacement: The chlorine atoms on the pyrimidine ring can be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl (CF3) group or a cyano (CN) group, to probe for improved interactions or metabolic properties.

Structure-Based Design: If the crystal structure of the biological target is known, derivatives can be designed to form specific, high-affinity interactions with amino acid residues in the binding pocket. This could involve adding hydrogen bond donors/acceptors or hydrophobic groups at specific positions on the indole or pyrimidine rings. nih.gov

Scaffold Hopping and Hybridization: The indole or pyrimidine core can be replaced with other heterocycles to create novel scaffolds with different properties, while retaining key binding elements. nih.gov Hybridizing the core with other known pharmacophores is another common strategy to develop dual-target inhibitors or to enhance potency. nih.gov

By systematically applying these principles, medicinal chemists can continue to refine the this compound scaffold to develop novel drug candidates with superior efficacy and safety profiles.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article on the computational and in silico studies specifically for the compound “this compound” that adheres to the strict outline provided.

Research in computational chemistry, including molecular docking, molecular dynamics simulations, QSAR modeling, and in silico ADME predictions, is highly specific to the molecule being studied. While general methods and studies on related indole and pyrimidine derivatives exist, the explicit data required for the following sections concerning "this compound" are not found in the available search results:

Computational and in Silico Approaches in the Study of 1 2,5 Dichloropyrimidin 4 Yl 1h Indole

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested structure and focuses solely on "1-(2,5-Dichloropyrimidin-4-yl)-1H-indole" at this time. To do so would require fabricating data, which would violate the principles of scientific accuracy.

Advanced Quantum Chemical Calculations (e.g., Semi-Empirical Methods)

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the application of semi-empirical quantum chemical methods, such as AM1 or PM3, on the compound this compound were identified. Consequently, detailed research findings and data tables for this particular molecule, which are central to this section, could not be compiled.

Semi-empirical methods are a class of quantum chemical calculations that utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. These methods, including Austin Model 1 (AM1) and Parametric Method 3 (PM3), are significantly faster than higher-level ab initio and density functional theory (DFT) calculations, making them suitable for initial conformational analysis and the study of large molecular systems.

In the context of a molecule like this compound, semi-empirical methods could theoretically be employed to:

Determine Molecular Geometry: To predict bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional structure.

Calculate Heats of Formation: To estimate the enthalpy change when the compound is formed from its constituent elements in their standard states.

Analyze Electronic Properties: To compute properties such as dipole moments, ionization potentials, and electron affinities, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Map Molecular Orbitals: To visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offering insights into the regions of the molecule most likely to be involved in chemical reactions.

Despite the potential applications of these methods, the absence of published research applying them to this compound means that no specific computational data or detailed findings can be presented at this time. Further computational studies would be required to generate the data necessary for a thorough analysis using semi-empirical approaches.

Future Directions and Perspectives in Research on 1 2,5 Dichloropyrimidin 4 Yl 1h Indole

Design and Synthesis of Next-Generation Analogues with Tailored Activities

The future design and synthesis of analogues based on the 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole core will be heavily guided by structure-activity relationship (SAR) studies to create compounds with optimized potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The 2,5-dichloro-substituted pyrimidine (B1678525) moiety is particularly amenable to nucleophilic substitution reactions, allowing for the strategic introduction of various functional groups to modulate biological activity.

Synthetic strategies often involve the initial coupling of an indole (B1671886) derivative with a dichloropyrimidine, followed by selective substitution of the remaining chlorine atoms. nih.gov For instance, researchers have successfully synthesized a range of 4-indole-2-arylaminopyrimidine derivatives by reacting a 3-(2-chloropyrimidin-4-yl)-1-methylindole intermediate with various substituted anilines. nih.gov This approach allows for extensive exploration of the chemical space around the core scaffold.

Future SAR studies will focus on:

Substitution on the Pyrimidine Ring: Modifying the substituents at the 2- and 5-positions of the pyrimidine ring can drastically alter target selectivity and potency. Replacing the chlorine atoms with different amine, ether, or thioether linkages can fine-tune interactions within a target's binding site. nih.gov

Modification of the Indole Nucleus: Introducing electron-donating or electron-withdrawing groups onto the indole ring can influence the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds, with biological targets. plos.org For example, the presence of an NH group on the indole ring has been shown to be essential for binding to the Epidermal Growth Factor Receptor (EGFR). plos.org

Linker Optimization: The nature of the linkage between the indole and pyrimidine rings is crucial. Altering the connection point or introducing flexible or rigid linkers can optimize the compound's conformation for specific targets.

Table 1: Examples of Synthesized Indole-Pyrimidine Analogues

Compound IDBase Structure ModificationRationale
4a Substitution of the 2-chloro group with N¹,N¹-diethyl-5-methoxy-2-nitrobenzene-1,4-diamine. nih.govExplore the effects of substituted aniline (B41778) moieties on anti-inflammatory activity. nih.gov
4g Substitution of the 2-chloro group with N-(2-methoxy-4-morpholino-5-nitrophenyl)amine. nih.govInvestigate the impact of morpholine-containing side chains on biological efficacy. nih.gov
4h Substitution of the 2-chloro group with N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-2-nitrobenzene-1,4-diamine. nih.govAssess the influence of flexible, amine-containing side chains on target engagement. nih.gov
MKP103 Introduction of a methyl group at the C-2 position of the indole moiety. plos.orgValidate molecular docking models by probing steric limitations within the EGFR binding site. plos.org

Exploration of Novel Biological Targets and Therapeutic Applications

While indole-pyrimidine derivatives are well-known as kinase inhibitors, the structural versatility of the this compound scaffold opens the door to a wide range of other therapeutic applications. nih.govcancertreatmentjournal.com Future research will involve screening new analogues against diverse panels of biological targets to uncover novel mechanisms of action and address unmet medical needs.

Promising avenues for exploration include:

Oncology: Beyond established targets like EGFR and VEGFR, analogues could be developed as dual inhibitors targeting multiple pathways involved in tumor growth and resistance. nih.govnih.gov For instance, related pyrimidine structures have shown promise as dual inhibitors of BRD4/PLK1, and pyrimido[4,5-b]indole derivatives have been identified as dual RET/TRKA inhibitors, which could be beneficial in cancers where resistance arises from the upregulation of either kinase. nih.govmdpi.com

Inflammatory Diseases: Derivatives have already been investigated as anti-inflammatory agents for conditions like acute lung injury. nih.gov Further optimization could lead to treatments for other inflammatory disorders.

Neurodegenerative Diseases: The indole scaffold is a key component in molecules targeting the central nervous system. google.com Analogues could be explored as inhibitors of enzymes like Glycogen Synthase Kinase-3 (GSK-3), which is implicated in Alzheimer's disease. google.com

Infectious Diseases: The unique chemical properties of these compounds may be leveraged to develop novel antiviral or antibacterial agents. nih.gov

Table 2: Potential Therapeutic Applications and Novel Targets for Indole-Pyrimidine Analogues

Therapeutic AreaPotential Biological Target(s)Rationale/Example
Oncology EGFR, VEGFR-2, RET, TRKA, BRD4/PLK1Development of multi-targeted agents to combat cancer cell proliferation and overcome drug resistance. nih.govnih.govnih.gov
Anti-Obesity PPARγ PathwayIndole-pyrimidine derivatives have been shown to regulate lipid metabolism and reduce fat accumulation in diet-induced obesity models. nih.gov
Inflammatory Disorders Pro-inflammatory Cytokines/PathwaysCompounds have demonstrated potential in mitigating acute lung injury. nih.gov
Neurodegenerative Disorders GSK-3, CDK5The indole-pyrimidine core is a promising scaffold for developing inhibitors for targets implicated in Alzheimer's and Parkinson's disease. google.com

Integration of Advanced Experimental and Computational Techniques for Comprehensive Characterization

To accelerate the drug discovery process and gain deeper insights into the mechanisms of action, future research on this compound analogues must integrate advanced computational and experimental techniques.

Computational Approaches:

Molecular Docking: In silico docking studies are essential for predicting how novel analogues bind to their biological targets, such as the ATP-binding site of kinases. plos.orgmdpi.com This helps in prioritizing compounds for synthesis and understanding SAR data.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate specific structural features of the analogues with their biological activity. mdpi.com These models serve as predictive tools to design more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, assessing the stability of binding interactions over time.

Advanced Experimental Characterization:

Spectroscopic Analysis: Comprehensive structural confirmation of new analogues will continue to rely on advanced spectroscopic methods, including high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.comderpharmachemica.com

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and kinetics between the compounds and their target proteins, providing a more detailed picture than simple inhibition assays.

Cell-Based Mechanistic Studies: To understand the biological effects of the compounds, researchers will utilize cell-based assays to study downstream signaling pathways, cell cycle progression, and apoptosis induction. nih.gov

Table 3: Advanced Research Techniques for Characterizing Indole-Pyrimidine Analogues

TechniqueApplicationPurpose
Molecular Docking In Silico Target Binding PredictionTo visualize and predict binding modes, guiding the rational design of new analogues. plos.orgresearchgate.net
QSAR Analysis Computational Activity PredictionTo build mathematical models that correlate chemical structure with biological activity, enabling the prediction of potency for unsynthesized compounds. mdpi.com
HRMS & NMR Experimental Structure ElucidationTo unambiguously confirm the chemical structure and purity of newly synthesized derivatives. nih.govmdpi.com
Cell Viability/Proliferation Assays In Vitro Efficacy TestingTo determine the concentration-dependent effect of compounds on cancer cell growth (e.g., GI₅₀ values). nih.gov
Enzyme Inhibition Assays In Vitro Potency MeasurementTo quantify the inhibitory activity of compounds against specific target enzymes (e.g., IC₅₀ values for kinases). nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,5-Dichloropyrimidin-4-yl)-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, refluxing a mixture of sodium acetate, acetic acid, and appropriately substituted indole precursors (e.g., 3-formyl-1H-indole derivatives) can yield the target compound. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios significantly impact purity and yield . For analogs like 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole, N-alkylation of indole using NaH in DMSO with halogenated pyrimidine precursors is common .

Q. How can NMR and mass spectrometry confirm the structure and purity of synthesized this compound?

  • Methodology :

  • 1H NMR : Characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and pyrimidine protons (δ 8.7–9.2 ppm) confirm substitution patterns. Integration ratios validate stoichiometry .
  • MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]+) and fragments, ensuring alignment with the theoretical molecular formula (e.g., C12H7Cl2N3) .
  • Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. What are the primary biological targets or pathways modulated by this compound derivatives?

  • Methodology : Indole-pyrimidine hybrids often interact with kinase domains or G-protein-coupled receptors (GPCRs). For example, analogs like 1-(4-tert-Butylphenyl)-1H-indole modulate cancer cell proliferation via inhibition of PI3K/Akt pathways . Target validation involves enzymatic assays (e.g., kinase inhibition IC50 determination) and cellular assays (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the substitution pattern on the pyrimidine and indole rings to enhance bioactivity?

  • Methodology :

  • Steric/Electronic Tuning : Introducing electron-withdrawing groups (e.g., Cl, F) on the pyrimidine ring improves electrophilicity for covalent binding. Bulky substituents (e.g., tert-butyl) on the indole nitrogen enhance steric hindrance, altering receptor binding .
  • Biological Testing : Parallel synthesis of derivatives (e.g., 5-fluoro or 4-methyl analogs) followed by high-throughput screening against cancer cell lines (e.g., MTT assays) identifies critical substituents .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with targets like 5-HT6 receptors. Key interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with Asp106) guide rational design .

Q. How should researchers resolve contradictions in reported biological activities of indole-pyrimidine derivatives across studies?

  • Methodology :

  • Assay Standardization : Compare protocols for variables like cell line origin (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .
  • Purity Verification : Re-test compounds with conflicting results using orthogonal analytical methods (e.g., NMR, LC-MS) to exclude impurities as confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity across structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.